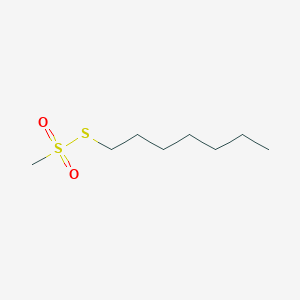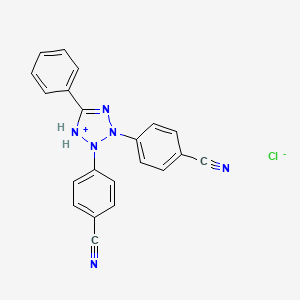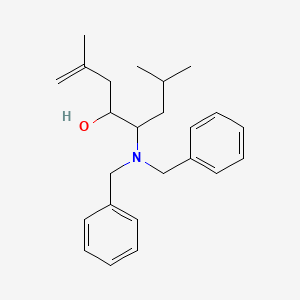![molecular formula C16H14O5S B12567710 ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid CAS No. 190074-40-9](/img/structure/B12567710.png)
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is an organic compound that features a benzoyl group substituted with two hydroxyl groups, a phenylmethyl group, and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with 4-(bromomethyl)phenyl sulfanylacetic acid under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted acetic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It is also investigated for its ability to interact with various enzymes and proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being researched for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: Similar due to the presence of hydroxyl and carboxyl groups.
Benzoyl Peroxide: Shares the benzoyl group but differs in its peroxide linkage.
Thioglycolic Acid: Contains a sulfanyl group but lacks the benzoyl and phenylmethyl groups.
Uniqueness
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
190074-40-9 |
|---|---|
Fórmula molecular |
C16H14O5S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[[4-(2,4-dihydroxybenzoyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C16H14O5S/c17-12-5-6-13(14(18)7-12)16(21)11-3-1-10(2-4-11)8-22-9-15(19)20/h1-7,17-18H,8-9H2,(H,19,20) |
Clave InChI |
NTPZTAFNRYLLMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
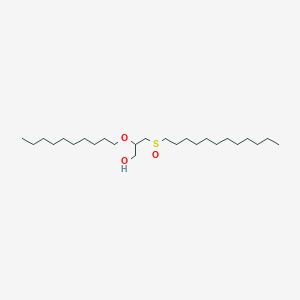
![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
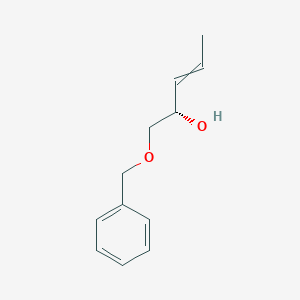
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
